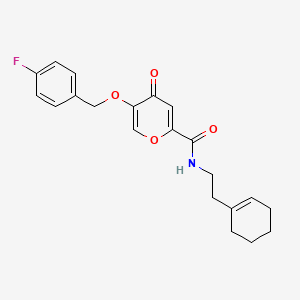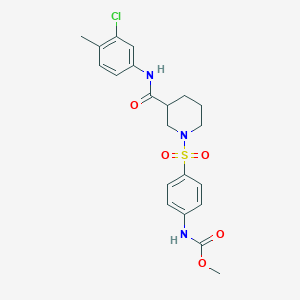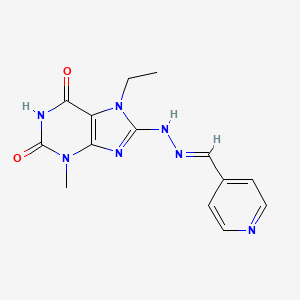
6-(3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Heterocyclic compounds containing pyridine derivatives exhibit diverse biological activities and are found in both natural and synthetic pharmaceutical agents. The synthesis of these compounds, including those with pyridazin-3-one cores, underlines their importance in developing new pharmaceuticals with potential antibacterial and antitumor properties. Microwave-assisted synthesis techniques have enhanced the efficiency of creating these compounds, offering higher purity and yields through rapid, single-step processes (Ashok et al., 2006).
Molecular Docking and Screening
Newly synthesized pyridine and fused pyridine derivatives, including pyridazin-3-one analogs, have been subjected to molecular docking screenings to identify their potential as ligands for target proteins. These compounds have demonstrated moderate to good binding energies, indicating their relevance in drug discovery and development processes. Additionally, these compounds have shown antimicrobial and antioxidant activities, highlighting their utility in creating new therapeutic agents (Flefel et al., 2018).
Water Oxidation Catalysis
The application of pyridine derivatives extends to catalysis, where they are used in synthesizing complexes for water oxidation. The synthesis of such complexes involves bridging ligands with pyridine units, indicating the role of pyridazin-3-one derivatives in developing catalysts for environmental applications. These catalysts have shown potential in oxygen evolution reactions, essential for water splitting and renewable energy technologies (Zong & Thummel, 2005).
Propiedades
IUPAC Name |
3-[3-(5-methylpyridin-2-yl)oxypyrrolidine-1-carbonyl]-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c1-10-2-5-14(16-8-10)22-11-6-7-19(9-11)15(21)12-3-4-13(20)18-17-12/h2-5,8,11H,6-7,9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDXOEPAKBFWMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)C(=O)C3=NNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

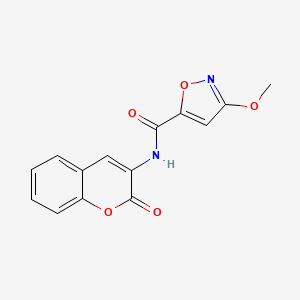
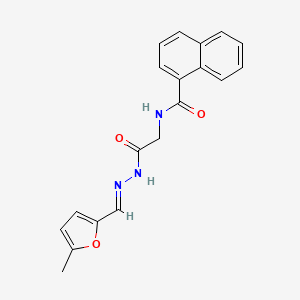
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methylthiazol-2-yl)propanamide](/img/structure/B2673355.png)
![2-[(4-Ethylphenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2673356.png)
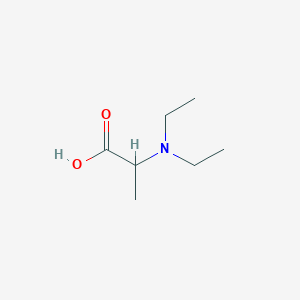
![Tert-butyl 4-[1-(4-hydroxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate](/img/structure/B2673360.png)
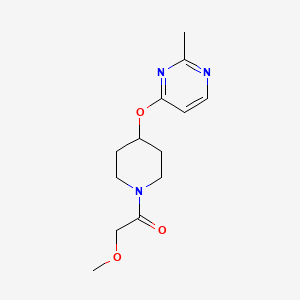
![5-chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-amine hydrobromide](/img/structure/B2673363.png)

